ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 4-(N,N-dimethylsulfamoyl)benzamido moiety at position 4. The triazole ring is further functionalized with a thioether-linked acetamido group connected to an ethyl benzoate ester.
The synthesis of such compounds typically involves multi-step reactions, including:
Formation of hydrazinecarbothioamide precursors via nucleophilic addition of hydrazides to isothiocyanates.
Cyclization to 1,2,4-triazole-3-thiones under basic conditions.
S-alkylation with α-halogenated ketones to introduce diverse substituents .
Key spectral features for structural confirmation include:
- IR: Absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives, replaced by C=S vibrations (~1247–1255 cm⁻¹) .
- NMR: Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons from the 4-fluorophenyl group (δ ~7.0–7.5 ppm), and N,N-dimethylsulfamoyl protons (δ ~2.8 ppm for CH₃) .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN6O6S2/c1-4-42-28(39)20-5-11-22(12-6-20)32-26(37)18-43-29-34-33-25(36(29)23-13-9-21(30)10-14-23)17-31-27(38)19-7-15-24(16-8-19)44(40,41)35(2)3/h5-16H,4,17-18H2,1-3H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCSLIODLNRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure, which incorporates several functional groups:
- Dimethylsulfamoyl group
- Benzamide moiety
- Fluorophenyl and triazole components
This structural diversity suggests multiple potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on available literature:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as aromatase and sulfatase, which are critical in steroid metabolism and cancer progression .
- Antimicrobial Activity : Compounds with similar structures have exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has shown that related compounds exhibit potent antibacterial activity. For instance, a study on thiazolidine derivatives demonstrated effectiveness against E. coli and S. aureus, showcasing the potential for this compound to serve as an antimicrobial agent .
Anticancer Activity
A study focusing on triazole derivatives found that they could induce apoptosis in cancer cell lines. The compound's structural elements may enhance its efficacy against hormone-dependent cancers by inhibiting key metabolic pathways .
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the compound was tested in vitro against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of key survival pathways in cancer cells.
- Case Study on Antimicrobial Properties : In a comparative study, the compound was evaluated against standard antibiotics. It exhibited superior activity against resistant strains of bacteria, suggesting a novel mechanism of action that warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli | 10 | Enzyme inhibition |
| Antibacterial | S. aureus | 5 | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Anticancer | A549 (lung cancer) | 20 | Cell cycle arrest |
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of sulfamoylbenzamide, including ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, exhibit significant antiviral activity against Hepatitis B virus (HBV).
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Ethyl 4-(2-...) | 0.8 ± 0.2 | >100 | >125 |
| Control Compound | 7.7 ± 1.6 | 25.8 ± 0.03 | 3.3 |
The selectivity index indicates that this compound has a favorable therapeutic profile, demonstrating potent antiviral activity with low cytotoxicity .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research has shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways associated with various cancers.
Case Studies
- Study on HBV Inhibition : In a controlled laboratory setting, this compound was tested against HBV-infected HepG2 cells. The results showed a significant reduction in viral replication compared to untreated controls .
- Cancer Cell Line Testing : A series of experiments conducted on various cancer cell lines (including breast and lung cancer models) demonstrated that treatment with the compound led to decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- Heterocyclic Core : The target’s 1,2,4-triazole core differs from 1,3,4-oxadiazole in , which impacts electronic properties and hydrogen-bonding capacity. Triazoles generally exhibit higher metabolic stability compared to oxadiazoles .
- The sulfamoyl group may confer sulfonamide-like bioactivity, as seen in protease inhibitors .
- Synthesis : The target’s S-alkylation step aligns with methods for triazole derivatives in , whereas oxadiazoles require condensation reactions with aldehydes .
Bioactivity and Computational Similarity
Table 2: Bioactivity and Similarity Metrics of Related Compounds
Key Observations :
- Computational models (Tanimoto/Dice indices) predict moderate similarity (~50–70%) to known bioactive triazoles .
- Bioactivity Clustering : Compounds with 4-fluorophenyl groups (e.g., ’s derivatives) cluster in bioactivity profiles, indicating shared mechanisms such as enzyme inhibition or DNA intercalation .
Metabolic and Physicochemical Properties
- Lipophilicity : The target’s logP (estimated ~3.5) is higher than oxadiazole derivatives (logP ~2.8) due to the 4-fluorophenyl and sulfamoyl groups, enhancing membrane permeability .
- Metabolic Stability : The 1,2,4-triazole core resists oxidative degradation compared to Schiff base derivatives in , which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
